3,4'-Diaminostilbene

Catalog No.
S3352135
CAS No.
79305-82-1
M.F
C14H14N2
M. Wt
210.27 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4'-Diaminostilbene

CAS Number

79305-82-1

Product Name

3,4'-Diaminostilbene

IUPAC Name

3-[(E)-2-(4-aminophenyl)ethenyl]aniline

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C14H14N2/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-10H,15-16H2/b5-4+

InChI Key

IXGDBTKLQUHIAX-SNAWJCMRSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C=CC2=CC=C(C=C2)N

Isomeric SMILES

C1=CC(=CC(=C1)N)/C=C/C2=CC=C(C=C2)N

3,4'-Diaminostilbene is an organic compound characterized by its structure, which features two amino groups attached to a stilbene framework. This compound has the chemical formula C14_{14}H16_{16}N2_2 and is often represented as a biphenyl system with two amine substituents in the para positions relative to the double bond. Its unique molecular structure grants it various properties, making it significant in both chemical and biological contexts.

  • Oxidation: This compound can be oxidized to form corresponding quinones, which are important intermediates in organic synthesis.
  • Reduction: It can be further reduced to yield various derivatives with different functional groups.
  • Substitution Reactions: The amino groups can be replaced by other functional groups through electrophilic aromatic substitution.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The products formed can vary widely depending on the reaction conditions and reagents used.

3,4'-Diaminostilbene exhibits notable biological activities. It has been studied for its potential role in modulating cellular functions through interactions with various enzymes and proteins. For instance, it can influence oxidative stress responses and cellular signaling pathways by interacting with cytochrome P450 enzymes and transcription factors. These interactions may lead to alterations in gene expression and metabolic pathways, highlighting its potential as a bioactive compound.

The synthesis of 3,4'-Diaminostilbene can be accomplished through several methods:

  • Reduction of Dinitrostilbene: A common method involves reducing 4,4'-dinitrostilbene using iron powder in the presence of hydrochloric acid. This reduction converts nitro groups to amino groups, yielding 3,4'-Diaminostilbene.
  • Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of 4,4'-dinitrostilbene is employed, utilizing a carrier-type catalyst to facilitate the conversion efficiently .

3,4'-Diaminostilbene finds applications across various fields:

  • Dyes and Pigments: It is used in the synthesis of dyes due to its ability to form stable chromophores.
  • Pharmaceuticals: The compound's biological activity makes it a candidate for drug development, particularly in targeting oxidative stress-related diseases.
  • Material Science: It is explored for use in polymers and materials that require specific optical properties due to its conjugated structure.

Studies have shown that 3,4'-Diaminostilbene interacts with numerous biomolecules, influencing their activity. For example, it can modulate the function of cytochrome P450 enzymes involved in drug metabolism, thereby affecting pharmacokinetics. Additionally, its ability to alter gene expression through transcription factor modulation suggests potential therapeutic applications in cancer and other diseases related to metabolic dysregulation .

Several compounds share structural similarities with 3,4'-Diaminostilbene. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
4,4'-DiaminostilbeneTwo amino groups on stilbeneKnown for strong fluorescence properties
4-Aminobenzenesulfonic acidAmino group and sulfonic acid groupUsed primarily as a dye intermediate
3-AminostilbeneOne amino group on stilbeneLess stable than its para-substituted analogs
4,4'-DinitrostilbeneTwo nitro groups on stilbenePrecursor for synthesizing diamino derivatives

3,4'-Diaminostilbene stands out due to its dual amino functionality on the stilbene backbone, which enhances its reactivity compared to other similar compounds. This unique feature allows it to participate in a broader range of

XLogP3

2.8

Dates

Modify: 2023-07-26

Explore Compound Types